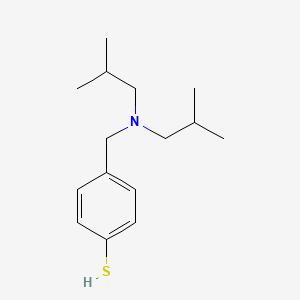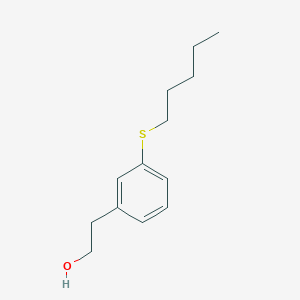
Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate typically involves the reaction of 4-bromo-3,5-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-bromo-3,5-dimethylphenol in acetone.
- Add potassium carbonate to the solution.
- Slowly add ethyl bromoacetate to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the mixture and extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Ester Hydrolysis: Formation of 2-(4-bromo-3,5-dimethyl-phenoxy)acetic acid.
Oxidation: Formation of 4-bromo-3,5-dimethylbenzoic acid or 4-bromo-3,5-dimethylbenzaldehyde.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: It can be used in the synthesis of herbicides and pesticides.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate can be compared with other phenoxyacetic acid derivatives such as:
- Ethyl 2-(4-chloro-3,5-dimethyl-phenoxy)acetate
- Ethyl 2-(4-fluoro-3,5-dimethyl-phenoxy)acetate
- Ethyl 2-(4-iodo-3,5-dimethyl-phenoxy)acetate
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
IUPAC Name |
ethyl 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11(14)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXBMLHMUGIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C(=C1)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopropanemethoxy)methyl]benzaldehyde](/img/structure/B7995767.png)




![1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995806.png)





